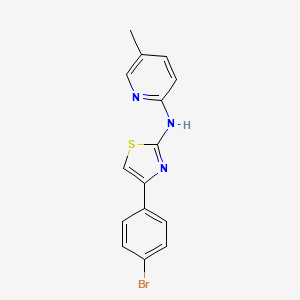

4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine

Vue d'ensemble

Description

4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine, also known as BPTA, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BPTA is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a small molecule that can easily penetrate cell membranes and reach its target site. Additionally, this compound has shown low toxicity in preclinical studies, which makes it a potential candidate for therapeutic applications. However, one of the limitations of this compound is that it has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Orientations Futures

There are several future directions for the research on 4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine. One of the future directions is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies should focus on the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential therapeutic applications. Moreover, future studies should investigate the potential synergistic effects of this compound with other therapeutic agents. Finally, future studies should investigate the potential side effects of this compound in clinical trials to determine its safety profile.

Conclusion:

In conclusion, this compound is a thiazole derivative that has shown promising results in preclinical studies for the treatment of various diseases. This compound inhibits specific enzymes and signaling pathways that are involved in the pathogenesis of cancer, inflammation, and neurodegenerative disorders. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Further studies are needed to determine the full potential of this compound as a therapeutic agent.

Applications De Recherche Scientifique

4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has demonstrated anti-tumor activity by inhibiting the proliferation of cancer cells. Additionally, this compound has shown anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Moreover, this compound has shown neuroprotective effects by reducing the levels of oxidative stress and improving cognitive function.

Analyse Biochimique

Biochemical Properties

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . Additionally, it has demonstrated anticancer properties by interacting with estrogen receptors in breast cancer cells . The interactions between N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine and these biomolecules are primarily mediated through binding to specific active sites, leading to inhibition or activation of enzymatic functions.

Cellular Effects

The effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, particularly those involved in cell growth and survival, by modulating the activity of key signaling proteins. Furthermore, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine affects gene expression by altering the transcriptional activity of genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . For instance, its interaction with estrogen receptors in breast cancer cells results in the inhibition of receptor-mediated signaling pathways, thereby reducing cell proliferation . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors.

Temporal Effects in Laboratory Settings

The stability and degradation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also exhibit biological activity, which may influence the overall effects observed in in vitro and in vivo studies. Long-term exposure to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant anticancer and antimicrobial activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in cells.

Transport and Distribution

The transport and distribution of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine are influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Its localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within cellular compartments. The activity of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is modulated by its subcellular localization, as it can influence the accessibility of its target biomolecules.

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDVUFUNEZSKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

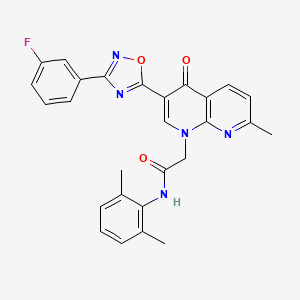

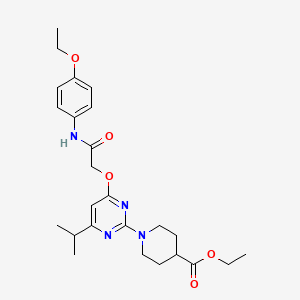

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398956.png)

![3-(4-chlorobenzyl)-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398957.png)

![N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398958.png)

![N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398966.png)

![N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398971.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3398986.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B3398991.png)

![1-(2,3-dimethylphenyl)-4-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B3399013.png)

![2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3399040.png)